molecular formula C15H30S6 B15197018 1,4,8,11,15,18-Hexathiacyclohenicosane CAS No. 51540-11-5

1,4,8,11,15,18-Hexathiacyclohenicosane

Cat. No.: B15197018
CAS No.: 51540-11-5
M. Wt: 402.8 g/mol
InChI Key: SARNOJWHLIABSV-UHFFFAOYSA-N
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Description

1,4,8,11,15,18-Hexathiacyclohenicosane is a cyclic sulfur-containing compound with the molecular formula C15H30S6 It is characterized by its unique structure, which includes six sulfur atoms incorporated into a 21-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8,11,15,18-Hexathiacyclohenicosane typically involves the cyclization of linear precursors containing sulfur atoms. One common method is the reaction of dithiols with dihalides under basic conditions, leading to the formation of the cyclic product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,4,8,11,15,18-Hexathiacyclohenicosane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The sulfur atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents include alkyl halides and nucleophiles like thiolates.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, thiolates

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfur species

    Substitution: Alkylated products

Scientific Research Applications

1,4,8,11,15,18-Hexathiacyclohenicosane has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions

    Biology: The compound’s sulfur-containing structure makes it a candidate for studying sulfur metabolism and its role in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.

    Industry: It is investigated for its potential use in materials science, particularly in the development of sulfur-containing polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4,8,11,15,18-Hexathiacyclohenicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can include coordination with metal ions, formation of disulfide bonds, and participation in redox reactions. The compound’s effects are mediated through these interactions, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

1,4,8,11,15,18-Hexathiacyclohenicosane can be compared with other sulfur-containing cyclic compounds, such as:

    1,4,7,10,13,16-Hexathiacyclooctadecane: This compound has a similar structure but with an 18-membered ring. It shares similar chemical properties but differs in its ring size and flexibility.

    1,4,8,11-Tetrathiacyclotetradecane: This compound has a smaller ring with only four sulfur atoms. It exhibits different reactivity and applications due to its smaller ring size.

    1,4,7,10-Tetrathiacyclododecane: Another smaller ring compound with four sulfur atoms, used in different coordination chemistry applications.

Properties

CAS No.

51540-11-5

Molecular Formula

C15H30S6

Molecular Weight

402.8 g/mol

IUPAC Name

1,4,8,11,15,18-hexathiacyclohenicosane

InChI

InChI=1S/C15H30S6/c1-4-16-10-12-18-6-2-8-20-14-15-21-9-3-7-19-13-11-17-5-1/h1-15H2

InChI Key

SARNOJWHLIABSV-UHFFFAOYSA-N

Canonical SMILES

C1CSCCSCCCSCCSCCCSCCSC1

Origin of Product

United States

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